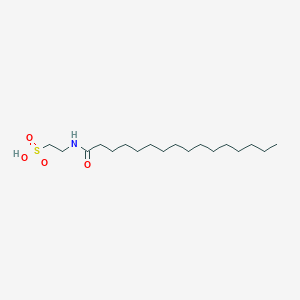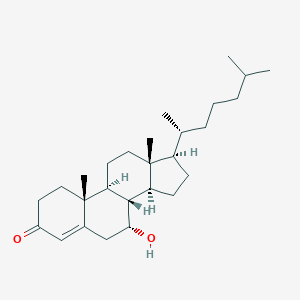
N-Palmitoyl Taurine
Overview
Description
N-Palmitoyl taurine is a prominent amino-acyl endocannabinoid that has been isolated from rat brain during lipidomics profiling . It is a fatty acid-taurine conjugate derived from hexadecanoic acid .
Synthesis Analysis
The synthesis of N-Palmitoyl taurine is currently under investigation . It is known that taurine is synthesized in the body from the amino acid cysteine, but the exact process of how N-Palmitoyl taurine is synthesized is not fully understood .
Molecular Structure Analysis
N-Palmitoyl taurine has the molecular formula C18H37NO4S . Its structure includes a palmitoyl group (a type of fatty acid) attached to taurine, an amino acid .
Physical And Chemical Properties Analysis
N-Palmitoyl taurine has a molecular weight of 363.6 g/mol . It has a density of 1.0±0.1 g/cm3, a molar refractivity of 99.5±0.4 cm3, and a polar surface area of 92 Å2 .
Scientific Research Applications
Endocannabinoid Research
N-Palmitoyl Taurine is a prominent amino-acyl endocannabinoid isolated from rat brain during lipidomics profiling . Endocannabinoids are involved in various physiological processes including pain-sensation, mood, and memory, and in mediating the psychoactive effects of cannabis .
Neuroscience
Given its presence in the brain, N-Palmitoyl Taurine may have potential applications in neuroscience . While the specific role is not yet fully understood, it could be involved in neural signaling or neuroprotection .
Lipid Biochemistry
N-Palmitoyl Taurine is part of the lipid biochemistry research area . As a fatty amide, it could be involved in lipid signaling or serve as a bioactive lipid mediator .
Cannabinoid Research
As an amino-acyl endocannabinoid, N-Palmitoyl Taurine could be used in cannabinoid research . It might help in understanding the role of cannabinoids in the body and could potentially contribute to the development of cannabinoid-based therapeutics .
Protection from Chemotherapeutic Agent Cisplatin
Taurine, a non-proteogenic amino acid and commonly used nutritional supplement, can protect various tissues from degeneration associated with the action of the DNA-damaging chemotherapeutic agent cisplatin . N-Palmitoyl Taurine, being a derivative of Taurine, might share this protective property .
Ovarian Cancer Research
Intracellular Taurine levels are associated with ovarian cancer . Elevation of intracellular taurine concentration to OC ascites-cell-associated levels suppressed proliferation of various OC cell lines and patient-derived organoids, reduced glycolysis, and induced cell protection from cisplatin . N-Palmitoyl Taurine, as a taurine derivative, might play a role in this context .
Safety And Hazards
properties
IUPAC Name |
2-(hexadecanoylamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDJCYFKKSLKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561075 | |
| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Palmitoyl Taurine | |
CAS RN |
83982-06-3 | |
| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Palmitoyltaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)
![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)


![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)


